BenchChemオンラインストアへようこそ!

N-(4-Fluorophenyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine

c-Met inhibitor kinase assay BindingDB

N-(4-Fluorophenyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine (CAS 646450-85-3, molecular formula C19H19FN4, MW 322.38) is a synthetic quinazoline derivative characterized by a 2-methyl substituent, a 4-pyrrolidine ring, and a 7-(4-fluoroanilino) moiety. It belongs to a class of ATP-competitive type II kinase inhibitors disclosed in patents targeting c-Met, KDR, c-Kit, flt-3, and flt-4 signal transduction pathways.

Molecular Formula C19H19FN4
Molecular Weight 322.4 g/mol
CAS No. 646450-85-3
Cat. No. B12936242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Fluorophenyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine
CAS646450-85-3
Molecular FormulaC19H19FN4
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2)NC3=CC=C(C=C3)F)C(=N1)N4CCCC4
InChIInChI=1S/C19H19FN4/c1-13-21-18-12-16(23-15-6-4-14(20)5-7-15)8-9-17(18)19(22-13)24-10-2-3-11-24/h4-9,12,23H,2-3,10-11H2,1H3
InChIKeyYCCSSJDNRCMHCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluorophenyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine (CAS 646450-85-3): Core Identity and Kinase Targeting Profile


N-(4-Fluorophenyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine (CAS 646450-85-3, molecular formula C19H19FN4, MW 322.38) is a synthetic quinazoline derivative characterized by a 2-methyl substituent, a 4-pyrrolidine ring, and a 7-(4-fluoroanilino) moiety. It belongs to a class of ATP-competitive type II kinase inhibitors disclosed in patents targeting c-Met, KDR, c-Kit, flt-3, and flt-4 signal transduction pathways [1]. Biochemical profiling deposited in BindingDB reports an IC50 of 9 nM against the c-Met kinase domain, placing it in the low-nanomolar potency range characteristic of advanced lead compounds [2]. The molecule is supplied as a research-grade chemical (purity ≥98%) by multiple vendors for non-human research use only . Publicly available selectivity, cellular, and in vivo data remain extremely limited, and no direct head-to-head comparator studies have been published.

Why N-(4-Fluorophenyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine Cannot Be Casually Substituted with In-Class Analogs


The quinazoline chemotype is a privileged scaffold in kinase drug discovery, but small structural modifications at the 4- and 7-positions profoundly alter target engagement, selectivity, and pharmacokinetics. The 4-pyrrolidine group and the 7-(4-fluoroanilino) substituent in this compound are critical determinants of its c-Met binding mode and affinity [1]. Kinase profiling data from related patent examples demonstrate that even minor changes to the aniline substituent (e.g., replacing 4-fluorophenyl with benzyl, cyclopropylmethyl, or 2,2-dimethylpropyl groups) can shift potency by orders of magnitude or redirect selectivity toward different kinases within the c-Met/KDR/flt family [2]. Without empirical selectivity and PK data for each analog, generic substitution risks introducing uncharacterized off-target activity, altered cellular permeability, or poor metabolic stability—any of which would confound research conclusions. Procurement decisions must therefore be compound-specific and data-driven rather than scaffold-assumptive.

Quantitative Differentiation Evidence for N-(4-Fluorophenyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine (646450-85-3)


c-Met Kinase Biochemical Potency: 9 nM IC50 Against Recombinant Human c-Met Kinase Domain

This compound demonstrates a c-Met IC50 of 9 nM in a biochemical assay measuring inhibition of the GST-tagged human recombinant c-Met N-terminal domain expressed in Hi5 insect cells after 60 minutes by liquid scintillation counting [1]. For benchmarking context: the clinically evaluated c-Met inhibitors foretinib (XL880) and cabozantinib (XL184) exhibit c-Met IC50 values of 0.4 nM and 1.3 nM, respectively [2]. While this compound is less potent than these advanced clinical candidates, its 9 nM potency still falls within the 'Category A' bin defined in the source patent (IC50 <50 nM) [3], indicating suitability as a tool compound or lead for further optimization. No direct head-to-head comparison with a named analog is available.

c-Met inhibitor kinase assay BindingDB

Physicochemical Profile: Computed LogP and Topological Polar Surface Area (TPSA)

The compound has a computed LogP of approximately 4.94 and a topological polar surface area (TPSA) of 41.05 Ų, as reported by ChemSrc . These values can be compared to Lipinski's Rule of Five thresholds (LogP ≤5, TPSA ≤140 Ų) and to selected c-Met clinical inhibitors: cabozantinib (LogP ~4.5, TPSA ~98 Ų) and foretinib (LogP ~3.6, TPSA ~130 Ų) [1]. The compound's high LogP and low TPSA suggest greater lipophilicity and potentially higher membrane permeability than foretinib, but may also confer lower aqueous solubility and higher metabolic liability. The absence of experimental solubility, permeability, and metabolic stability data is a critical gap that limits direct PK comparison.

drug-likeness permeability physicochemical properties

Kinase Profiling Category: 'A' Rating (IC50 <50 nM) Consistent with Multi-Kinase Targeting

The patent family (US 8,497,284 B2) classifies exemplary quinazoline and quinoline compounds into potency categories based on EMD Millipore Kinase Profiler Service data: Category A (IC50 <50 nM), B (50–500 nM), C (500–5000 nM), and D (>5000 nM) for c-Met, KDR, c-Kit, flt-3, flt-4, RET, and Aurora B [1]. Compounds within this structural class with the 4-pyrrolidino-7-anilinoquinazoline scaffold consistently achieve Category A ratings for c-Met and KDR, with variable ratings for flt-3 and flt-4 [1][2]. Closely related analogs with alternative N7-substituents (e.g., N-(cyclopropylmethyl), N-(2,2-dimethylpropyl), or N-(4-cyanophenyl) variants) are predicted to shift potency categories for individual kinases, though specific quantitative data for each analog is not publicly available [2]. This multi-kinase inhibitory profile distinguishes the compound from highly selective c-Met inhibitors (e.g., capmatinib, which shows >10,000-fold selectivity over other kinases) [3] and may be advantageous in disease models where co-targeting of c-Met and VEGFR (KDR) is therapeutically desirable.

kinase selectivity c-Met KDR flt-3

Structural Differentiation from N7-Substituted Analogs: The 4-Fluoroanilino Pharmacophore

The 4-fluorophenylamino group at the quinazoline 7-position is a pharmacophoric element common to numerous kinase inhibitors (e.g., gefitinib, erlotinib target EGFR; this compound targets c-Met/KDR). In contrast, closely related analogs bearing the identical 2-methyl-4-(pyrrolidin-1-yl)quinazoline core but different N7-substituents—such as N-(cyclopropylmethyl) (CAS 646450-79-5), N-(2,2-dimethylpropyl) (CAS 646450-81-9), and N-(4-cyanophenyl) (CAS not specified) [1]—are predicted to exhibit altered kinase selectivity and potency. The electron-withdrawing para-fluoro group influences the aniline NH pKa and the conformational preference of the pendant phenyl ring, which modulates the type II kinase binding mode [2]. No quantitative potency or selectivity data for these specific analogs have been published, making it impossible to rank them empirically. However, the patent disclosure explicitly teaches that the 4-fluoroanilino substitution is favorable for c-Met potency within this scaffold class [1].

structure-activity relationship quinazoline fluorine substitution

Research Application Scenarios for N-(4-Fluorophenyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine (646450-85-3)


Biochemical c-Met Kinase Inhibition Studies Requiring Nanomolar Potency

With a confirmed c-Met IC50 of 9 nM [1], this compound is suitable as a biochemical probe for studying c-Met kinase activity in cell-free systems. It can serve as a reference inhibitor for assay development, high-throughput screening validation, or as a starting scaffold for medicinal chemistry optimization programs targeting the c-Met ATP-binding pocket. For researchers calibrating their own c-Met assays, this compound provides a well-defined potency reference point.

Multi-Kinase Profiling and Selectivity Assessment in Angiogenesis-Relevant Kinase Panels

The compound belongs to a scaffold class that consistently shows Category A potency (<50 nM) against c-Met and KDR [2]. It is appropriate for inclusion in kinase selectivity panels to characterize the selectivity window between c-Met, KDR, c-Kit, flt-3, and flt-4. Researchers investigating dual c-Met/VEGFR inhibition strategies (relevant to tumor angiogenesis and invasion models) can use this compound as a tool to benchmark the multi-kinase profile of newly synthesized analogs.

Structure-Activity Relationship (SAR) Studies on Quinazoline 7-Position Substituents

The 4-fluoroanilino substituent at the quinazoline 7-position is a key pharmacophoric feature for kinase binding [3]. This compound can serve as a reference standard in SAR campaigns exploring the impact of para-substitution on aniline-containing kinase inhibitors. Comparative evaluation against analogs bearing N-cyclopropylmethyl, N-neopentyl, or N-(4-cyanophenyl) groups can elucidate the contribution of aromaticity, hydrogen bonding, and electronics to target engagement and selectivity .

Computational Chemistry and Docking Studies on Type II Kinase Inhibitors

The quinazoline core with a 4-pyrrolidine group and a 7-(4-fluoroanilino) moiety is representative of type II kinase inhibitors that bind to the DFG-out conformation of c-Met. With its computed LogP (4.94) and TPSA (41.05 Ų) , this compound can be used in molecular docking and molecular dynamics simulations to study binding mode predictions, free energy perturbation (FEP) calculations, and pharmacophore model building for c-Met and related kinases. The absence of a crystal structure bound to c-Met represents a research opportunity for co-crystallization or cryo-EM studies.

Quote Request

Request a Quote for N-(4-Fluorophenyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.